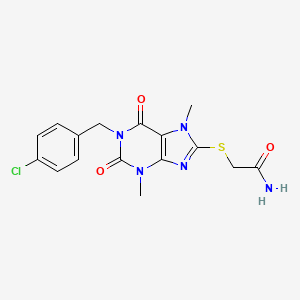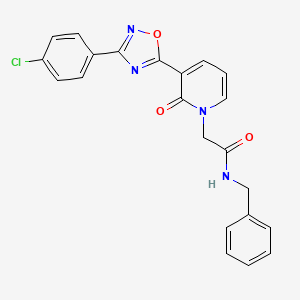![molecular formula C18H21N3OS B2850968 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320416-53-1](/img/structure/B2850968.png)
8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: is a complex organic compound with a unique structure It features a bicyclic octane ring system, a pyrazole moiety, and a phenyl ring substituted with a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Octane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction with hydrazine derivatives.
Attachment of the Phenyl Ring: The phenyl ring with a methylthio substituent is attached via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The bicyclic structure could influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: Lacks the phenyl and methylthio groups.
(1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-phenyl)methanone: Lacks the methylthio group.
Uniqueness
The presence of the methylthio group on the phenyl ring distinguishes 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane) from its analogs, potentially enhancing its biological activity and specificity.
Eigenschaften
IUPAC Name |
(3-methylsulfanylphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-23-17-5-2-4-13(10-17)18(22)21-14-6-7-15(21)12-16(11-14)20-9-3-8-19-20/h2-5,8-10,14-16H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAUMZMGDLALPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2850885.png)


![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)
![3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850891.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)
![6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2850894.png)


![5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2850898.png)
![4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid](/img/structure/B2850902.png)


